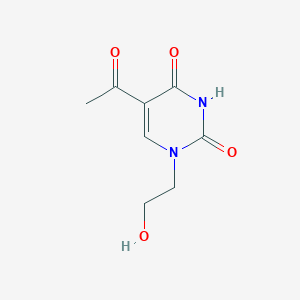
5-アセチル-1-(2-ヒドロキシエチル)-2,4(1H,3H)-ピリミジンジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a pyrimidinedione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
科学的研究の応用
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and urea.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a base, such as sodium ethoxide, to form the pyrimidinedione core.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Hydroxyethylation: Finally, the compound is hydroxyethylated using ethylene oxide under basic conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation, acetylation, and hydroxyethylation reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Implementing purification techniques, such as recrystallization or chromatography, to isolate the final product.
化学反応の分析
Types of Reactions
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides.
Major Products
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products vary depending on the substituent introduced.
作用機序
The mechanism of action of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell growth or apoptosis.
類似化合物との比較
Similar Compounds
5-acetyl-2,4(1H,3H)-pyrimidinedione: Lacks the hydroxyethyl group.
1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the acetyl group.
5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the acetyl and hydroxyethyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPFVEYKACDMBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxylate](/img/structure/B2587539.png)

![(E)-2-(2-Chlorophenyl)-N-[(1-cyclopropylpyrrolidin-3-YL)methyl]ethenesulfonamide](/img/structure/B2587543.png)
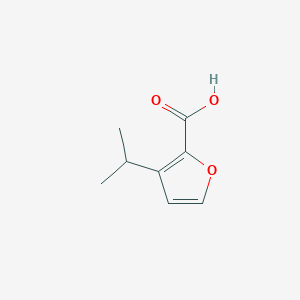
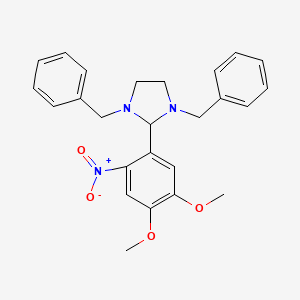


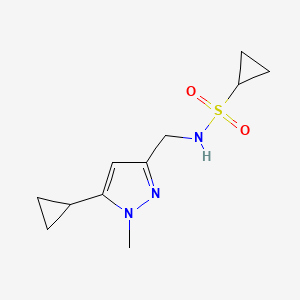

![(3aR,4S,9bS)-8-cyano-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2587554.png)
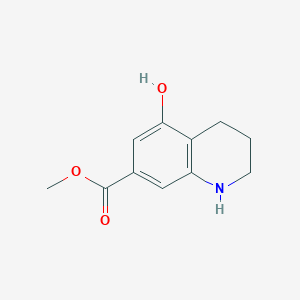
![6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2587557.png)
![2-methyl-3-({4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}methyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B2587558.png)
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
